3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921861-30-5
VCID: VC11882045
InChI: InChI=1S/C16H14ClFN2O3S/c1-2-20-15-6-3-11(7-10(15)8-16(20)21)19-24(22,23)12-4-5-14(18)13(17)9-12/h3-7,9,19H,2,8H2,1H3
SMILES: CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C16H14ClFN2O3S
Molecular Weight: 368.8 g/mol

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide

CAS No.: 921861-30-5

Cat. No.: VC11882045

Molecular Formula: C16H14ClFN2O3S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide - 921861-30-5

Specification

CAS No. 921861-30-5
Molecular Formula C16H14ClFN2O3S
Molecular Weight 368.8 g/mol
IUPAC Name 3-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C16H14ClFN2O3S/c1-2-20-15-6-3-11(7-10(15)8-16(20)21)19-24(22,23)12-4-5-14(18)13(17)9-12/h3-7,9,19H,2,8H2,1H3
Standard InChI Key FHXRQEAGGHDZFW-UHFFFAOYSA-N
SMILES CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Canonical SMILES CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

The compound 3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is a synthetic organic molecule that belongs to the sulfonamide class. These compounds are widely known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of its structure, synthesis, physicochemical properties, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the indole core. Below is a generalized synthetic route:

  • Indole Derivative Preparation:

    • The indole ring system is functionalized at the 5-position using electrophilic substitution reactions.

    • The ketone group is introduced via oxidation reactions.

  • Sulfonamide Formation:

    • The sulfonamide group is introduced by reacting the functionalized indole derivative with sulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Final Substitutions:

    • Chlorine and fluorine atoms are introduced via halogenation reactions using reagents such as thionyl chloride or fluorinating agents.

Biological Activity

Sulfonamides are known for their broad pharmacological potential, and this specific compound has been investigated for its potential activities:

  • Anticancer Potential:

    • Sulfonamide derivatives often exhibit anticancer activity by inhibiting enzymes such as carbonic anhydrase or disrupting cell cycle regulation.

    • The indole core contributes to binding affinity with DNA or proteins involved in cancer progression.

  • Anti-inflammatory Activity:

    • The compound may act as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Antibacterial Properties:

    • Sulfonamides are classical antibiotics that inhibit folate biosynthesis in bacteria.

Analytical Characterization

The structure of this compound can be confirmed using advanced analytical techniques:

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C)To confirm the chemical shifts corresponding to the indole and sulfonamide groups
Mass Spectrometry (MS)To determine the molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)To identify functional groups such as -SO₂NH and C=O

Applications

This compound holds promise in several areas:

  • Drug Development:

    • As a lead compound for anticancer or anti-inflammatory drugs.

    • Structural optimization could improve its pharmacokinetics and potency.

  • Biological Research Tool:

    • Useful for studying enzyme inhibition mechanisms or receptor-ligand interactions.

  • Material Science:

    • Potential applications in designing functional materials due to its unique structural properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator